molecular formula C10H10ClFO B13071704 2-(2-Chloro-6-fluorophenyl)-2-methylpropanal

2-(2-Chloro-6-fluorophenyl)-2-methylpropanal

Cat. No.: B13071704
M. Wt: 200.64 g/mol
InChI Key: BLOGURWWNJUMPQ-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-2-methylpropanal is an organic compound with the molecular formula C10H10ClFO It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a methyl group attached to a propanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-2-methylpropanal typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with isobutyraldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the aldol condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: 2-(2-Chloro-6-fluorophenyl)-2-methylpropanoic acid.

    Reduction: 2-(2-Chloro-6-fluorophenyl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-2-methylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-2-methylpropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and fluoro substituents may also influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzaldehyde: Shares the chloro and fluoro substituents but lacks the methylpropanal moiety.

    2-Chloro-6-fluorophenylacetic acid: Contains a carboxylic acid group instead of an aldehyde.

Uniqueness

2-(2-Chloro-6-fluorophenyl)-2-methylpropanal is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-2-methylpropanal

InChI

InChI=1S/C10H10ClFO/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3

InChI Key

BLOGURWWNJUMPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=C(C=CC=C1Cl)F

Origin of Product

United States

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